![molecular formula C22H18ClF2N7O3S B2674670 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 923515-50-8](/img/structure/B2674670.png)

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

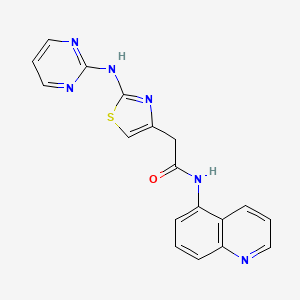

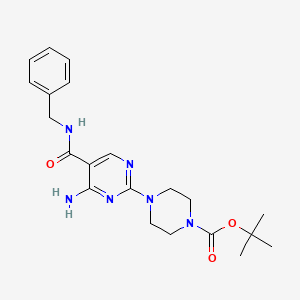

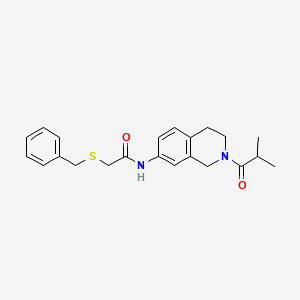

The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone” belongs to a family of compounds known as [1,2,3]triazolopyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been found to efficiently inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as potential drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported to involve the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . It contains a triazolopyrimidine core, a piperazine ring, and a phenyl ring with a difluoromethylsulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of the triazolopyrimidine core and the piperazine ring could potentially influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol, an XLogP3-AA value of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, and a topological polar surface area of 41.8 Ų .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including those containing the triazolopyrimidine scaffold, have shown promise as antiviral agents. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .

- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus .

Energetic Materials

The compound’s unique structure suggests potential applications as primary explosives. Further studies, including X-ray diffraction analysis, can elucidate the relationship between weak interactions and sensitivity in energetic materials .

Enzyme Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can serve as a template for designing enzyme inhibitors. For example:

- LSD1 Inhibitors : Docking studies revealed that hydrogen interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity in LSD1 inhibitors .

Anticancer Properties

Exploring the compound’s potential in cancer therapy is crucial. Some derivatives exhibit promising anticancer activity:

- Compound 11b : 5-(((1H-benzimidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine demonstrated superior antitumor activity against MGC-803 and Hela cancer cells .

Other Potential Applications

Beyond the mentioned fields, consider exploring its antioxidant, anti-inflammatory, and antiviral properties. The indole scaffold’s versatility offers immeasurable potential for newer therapeutic possibilities .

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound could include further exploration of its antiviral and antimicrobial activities, as well as its potential use in the treatment of various diseases . Additionally, further studies could investigate its mechanism of action and potential side effects .

Propiedades

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClF2N7O3S/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)36(34,35)22(24)25/h1-8,13,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHREKUQJJCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClF2N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)

![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)

![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)